![molecular formula C28H30N4OS B2851017 N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 720667-81-2](/img/structure/B2851017.png)
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. BTA-EG6 has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
Mode of Action
It is known that the compound contains a 1,2,4-triazole ring, which is a common feature in many bioactive compounds . This suggests that the compound may interact with its targets through the formation of hydrogen bonds .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
实验室实验的优点和局限性
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized with high yields and purity. This compound has been shown to have potent inhibitory effects on PTP1B and cancer cell growth, making it a useful tool for studying these processes. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound has also not been extensively studied for its potential toxicity, which may limit its use in animal studies.
未来方向
There are several future directions for the study of N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. In medicine, this compound could be further investigated for its potential use as a therapeutic agent for the treatment of type 2 diabetes and cancer. In materials science, this compound could be studied for its potential use in the development of new electronic devices. The mechanism of action of this compound on PTP1B and cancer cells could also be further elucidated to better understand its effects on these processes. Additionally, the potential toxicity of this compound should be studied to ensure its safety for use in animal studies and potential clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and materials science. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of this compound, including its potential use as a therapeutic agent for the treatment of type 2 diabetes and cancer, and its use in the development of new electronic devices.
合成方法
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been synthesized using different methods, including the reaction of 4-butan-2-ylphenylamine with 4,5-dibenzyl-1,2,4-triazole-3-thiol followed by acetylation with acetic anhydride. Another method involves the reaction of 4-butan-2-ylphenylamine with 4,5-dibenzyl-1,2,4-triazole-3-thiol followed by oxidation with hydrogen peroxide and acetic acid. These methods have resulted in the production of this compound with high yields and purity.
科学研究应用
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been studied extensively for its potential applications in various fields of science. In biochemistry, this compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis. This inhibition leads to increased insulin sensitivity and glucose uptake, making this compound a potential therapeutic agent for the treatment of type 2 diabetes. In medicine, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential applications in materials science, as it has been shown to enhance the conductivity of organic field-effect transistors.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4OS/c1-3-21(2)24-14-16-25(17-15-24)29-27(33)20-34-28-31-30-26(18-22-10-6-4-7-11-22)32(28)19-23-12-8-5-9-13-23/h4-17,21H,3,18-20H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORDMKAJWGLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

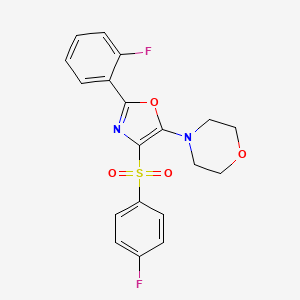
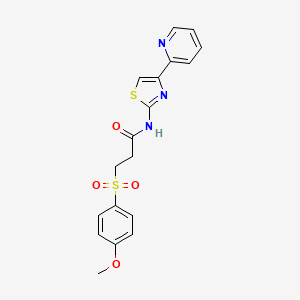
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)

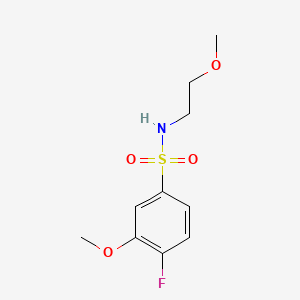

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)
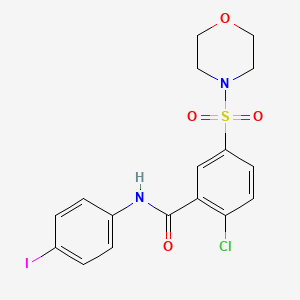
![N-(3,5-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2850954.png)
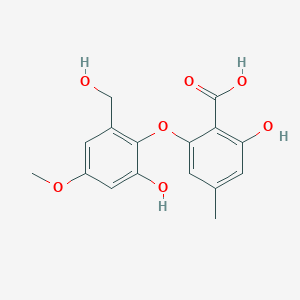
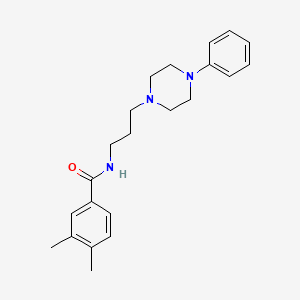
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)